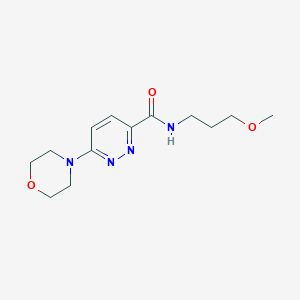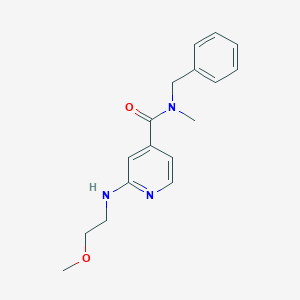![molecular formula C22H29N3O2 B6636659 (2-Ethylpiperidin-1-yl)-[2-[2-(4-methoxyphenyl)ethylamino]pyridin-4-yl]methanone](/img/structure/B6636659.png)
(2-Ethylpiperidin-1-yl)-[2-[2-(4-methoxyphenyl)ethylamino]pyridin-4-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Ethylpiperidin-1-yl)-[2-[2-(4-methoxyphenyl)ethylamino]pyridin-4-yl]methanone, commonly known as EPPM, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. EPPM is a small molecule that belongs to the class of piperidine derivatives and has a pyridine ring structure.
Wirkmechanismus
The mechanism of action of EPPM involves the inhibition of the protein kinase B (AKT) signaling pathway. AKT is a key regulator of cell growth and survival, and its overexpression has been linked to the development and progression of cancer. EPPM inhibits AKT by binding to its active site, thereby preventing its activation and downstream signaling.
Biochemical and Physiological Effects:
EPPM has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. EPPM has also been shown to reduce the expression of several proteins involved in cancer progression, including matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF).
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using EPPM in lab experiments is its high potency and specificity for AKT inhibition. EPPM has also been shown to have low toxicity in normal cells, making it a promising candidate for cancer treatment. However, one limitation of using EPPM in lab experiments is its limited solubility in water, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
Future research on EPPM could focus on optimizing its synthesis method to improve yield and purity. Studies could also investigate the efficacy of EPPM in vivo and its potential as a therapeutic agent for cancer treatment. Additionally, research could explore the use of EPPM in combination with other cancer therapies to enhance its anti-tumor activity.
Synthesemethoden
The synthesis of EPPM involves a multi-step process that begins with the reaction of 2-ethylpiperidine with 4-methoxyphenylethylamine. The resulting product is then reacted with 4-bromo-2-chloropyridine to form the final EPPM product. The synthesis of EPPM has been optimized to yield high purity and high yield.
Wissenschaftliche Forschungsanwendungen
EPPM has been shown to have potential applications in medical research, particularly in the field of cancer treatment. Studies have demonstrated that EPPM exhibits anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer cells. EPPM has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Eigenschaften
IUPAC Name |
(2-ethylpiperidin-1-yl)-[2-[2-(4-methoxyphenyl)ethylamino]pyridin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O2/c1-3-19-6-4-5-15-25(19)22(26)18-12-14-24-21(16-18)23-13-11-17-7-9-20(27-2)10-8-17/h7-10,12,14,16,19H,3-6,11,13,15H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMQJELJOQMDRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=CC(=NC=C2)NCCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Ethylpiperidin-1-yl)-[2-[2-(4-methoxyphenyl)ethylamino]pyridin-4-yl]methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,1-dioxothiolan-3-yl)-1-(pyrrolidine-1-carbonyl)imidazo[1,5-a]pyridine-3-carboxamide](/img/structure/B6636579.png)
![6-(pyrrolidine-1-carbonyl)-N-[3-(trifluoromethyl)phenyl]pyridine-2-carboxamide](/img/structure/B6636580.png)
![6-[benzyl(methyl)amino]-N-cyclopropylpyridazine-3-carboxamide](/img/structure/B6636584.png)

![N-(3-methoxypropyl)-6-[(3-methylphenyl)methylamino]pyridine-3-carboxamide](/img/structure/B6636595.png)


![2-[(2-methoxyphenyl)methylamino]-N-(2-methylpropyl)pyridine-4-carboxamide](/img/structure/B6636613.png)
![[2-[2-(1H-indol-3-yl)ethylamino]pyridin-4-yl]-morpholin-4-ylmethanone](/img/structure/B6636620.png)
![3,4-dihydro-1H-isoquinolin-2-yl-[2-[2-(2-methoxyphenyl)ethylamino]pyridin-4-yl]methanone](/img/structure/B6636649.png)
![2-(azepan-1-yl)-N-[2-(1H-indol-3-yl)ethyl]pyridine-4-carboxamide](/img/structure/B6636666.png)
![(2-Ethylpiperidin-1-yl)-[2-(2-methyl-2,3-dihydroindol-1-yl)pyridin-4-yl]methanone](/img/structure/B6636671.png)

